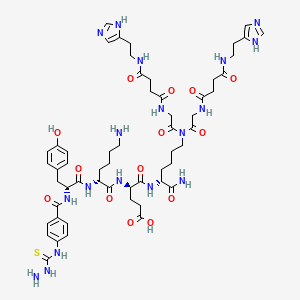

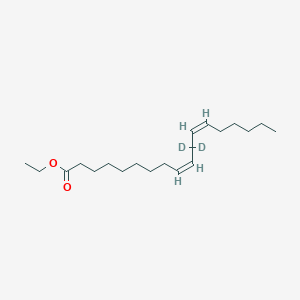

D-Lysinamide, N-(4-((hydrazinylthioxomethyl)amino)benzoyl)-D-tyrosyl-N6-(N-(4-((2-(1H-imidazol-5-yl)ethyl)amino)-1,4-dioxobutyl)glycyl)-D-lysyl-D-alpha-glutamyl-N6-(N-(4-((2-(1H-imidazol-5-yl)ethyl)amino)-1,4-dioxobutyl)glycyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a first-in-class antigen-presenting cell activator that enhances the immune response by targeting major histocompatibility complex class II molecules on dendritic cells and monocytes . This compound has shown promise in various clinical trials, particularly in the field of cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: IMP-321 is synthesized through recombinant DNA technology. The gene encoding the LAG-3 protein is inserted into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the LAG-3 protein, which is then purified and dimerized to form the final product .

Industrial Production Methods: The industrial production of IMP-321 involves large-scale fermentation of the host cells, followed by purification using techniques such as affinity chromatography and size-exclusion chromatography. The purified protein is then subjected to quality control tests to ensure its purity, potency, and safety .

Chemical Reactions Analysis

Types of Reactions: IMP-321 primarily undergoes protein-protein interactions rather than traditional chemical reactions. It binds to major histocompatibility complex class II molecules on antigen-presenting cells, leading to the activation of these cells and subsequent enhancement of the immune response .

Common Reagents and Conditions: The production and purification of IMP-321 involve reagents such as growth media for the host cells, buffers for protein extraction and purification, and chromatography resins for purification .

Major Products Formed: The major product formed from the synthesis of IMP-321 is the dimeric recombinant LAG-3 protein, which is used as an immunopotentiator in various therapeutic applications .

Scientific Research Applications

It has been shown to enhance the efficacy of cancer vaccines by activating antigen-presenting cells and promoting the activation of CD4 and CD8 T-cells . Clinical trials have demonstrated its safety and efficacy in patients with metastatic melanoma and other advanced cancers . Additionally, IMP-321 is being investigated for its potential use in combination with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response .

Mechanism of Action

IMP-321 exerts its effects by binding to major histocompatibility complex class II molecules on antigen-presenting cells, leading to their activation and maturation . This activation enhances the presentation of antigens to T-cells, promoting the activation and proliferation of CD4 and CD8 T-cells . The activated T-cells then mount an immune response against tumor cells, leading to their destruction .

Comparison with Similar Compounds

Similar Compounds:

- Ipilimumab: A monoclonal antibody that targets cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) and enhances T-cell activation.

- Nivolumab: A monoclonal antibody that targets programmed cell death protein 1 (PD-1) and enhances T-cell activation.

- Pembrolizumab: Another monoclonal antibody that targets programmed cell death protein 1 (PD-1) and enhances T-cell activation.

Uniqueness of IMP-321: IMP-321 is unique in its mechanism of action as it directly targets antigen-presenting cells rather than T-cells. This allows for a broader activation of the immune response, as it enhances the presentation of antigens to both CD4 and CD8 T-cells . Additionally, IMP-321 has shown promise in combination with other immunotherapies, suggesting its potential to enhance the efficacy of existing treatments .

Properties

CAS No. |

928150-91-8 |

|---|---|

Molecular Formula |

C56H78N18O14S |

Molecular Weight |

1259.4 g/mol |

IUPAC Name |

(4R)-4-[[(2R)-6-amino-2-[[(2R)-2-[[4-(aminocarbamothioylamino)benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-amino-6-[bis[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C56H78N18O14S/c57-23-3-1-6-41(70-55(88)43(27-34-7-13-39(75)14-8-34)72-52(85)35-9-11-36(12-10-35)68-56(89)73-59)53(86)71-42(15-20-50(82)83)54(87)69-40(51(58)84)5-2-4-26-74(48(80)30-64-46(78)18-16-44(76)62-24-21-37-28-60-32-66-37)49(81)31-65-47(79)19-17-45(77)63-25-22-38-29-61-33-67-38/h7-14,28-29,32-33,40-43,75H,1-6,15-27,30-31,57,59H2,(H2,58,84)(H,60,66)(H,61,67)(H,62,76)(H,63,77)(H,64,78)(H,65,79)(H,69,87)(H,70,88)(H,71,86)(H,72,85)(H,82,83)(H2,68,73,89)/t40-,41-,42-,43-/m1/s1 |

InChI Key |

ONKCBKDTKZIWHZ-MRWFHJSOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN(C(=O)CNC(=O)CCC(=O)NCCC2=CN=CN2)C(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N)NC(=O)C4=CC=C(C=C4)NC(=S)NN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN(C(=O)CNC(=O)CCC(=O)NCCC2=CN=CN2)C(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N)NC(=O)C4=CC=C(C=C4)NC(=S)NN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B10832545.png)

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832584.png)

![3-(1-(2-(diethylamino)ethyl)-2-phenethyl-1H-benzo[d]imidazol-5-yl)-N-hydroxyacrylamide](/img/structure/B10832589.png)

![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)